Home > Products > Screening Compounds P1976 > KRAS G12D inhibitor 1
KRAS G12D inhibitor 1 -

KRAS G12D inhibitor 1

Catalog Number: EVT-8388741
CAS Number:
Molecular Formula: C33H32F2N6O2
Molecular Weight: 582.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS G12D inhibitor 1 is a compound designed to target the KRAS G12D mutation, one of the most prevalent oncogenic mutations in human cancers, particularly pancreatic cancer. The KRAS gene encodes a protein that plays a critical role in cell signaling pathways that control cell growth and differentiation. Mutations in KRAS, especially at codon 12, lead to constitutive activation of the protein, promoting oncogenesis. Current therapeutic strategies have struggled to effectively inhibit KRAS G12D, highlighting the need for novel inhibitors.

Source and Classification

The development of KRAS G12D inhibitor 1 stems from extensive research into small molecule inhibitors that can selectively bind to the mutated form of KRAS. This compound falls under the classification of small molecule inhibitors targeting protein-protein interactions and allosteric sites on the KRAS protein. Various studies have reported on different classes of inhibitors, including purine and pyrimidine analogs that have shown efficacy against KRAS G12D mutations .

Synthesis Analysis

The synthesis of KRAS G12D inhibitor 1 involves several chemical reactions and methodologies aimed at creating compounds that can effectively inhibit the mutant protein.

Methods and Technical Details

  1. Starting Materials: The synthesis often begins with commercially available purine or pyrimidine derivatives.
  2. Reactions:
    • Alkylation reactions are typically performed using reagents such as benzyl bromide in the presence of bases like potassium carbonate.
    • Subsequent nucleophilic substitutions are employed to introduce functional groups that enhance binding affinity to KRAS G12D.
    • Deprotection steps may be necessary to obtain the final active compounds, often involving acid treatment to remove protecting groups like N-Boc .
  3. Characterization: The synthesized compounds are characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structures.
Molecular Structure Analysis

The molecular structure of KRAS G12D inhibitor 1 is critical for its function.

Structure and Data

  • Core Structure: Many inhibitors feature a purine or pyrimidine scaffold, which is essential for interaction with the KRAS protein.
  • Binding Interactions: The inhibitors often form salt bridges with specific residues (e.g., Asp12) in the switch-II pocket of KRAS G12D, which is crucial for their inhibitory activity .
  • Crystallographic Studies: High-resolution crystal structures have been solved, revealing how these inhibitors interact with both GDP-bound and GTP-bound forms of KRAS G12D .
Chemical Reactions Analysis

The chemical reactions involved in synthesizing KRAS G12D inhibitor 1 are complex and require careful optimization.

Reactions and Technical Details

  • Alkylation: This step introduces bulky groups that can enhance binding specificity.
  • Nucleophilic Substitution: Essential for modifying the core structure to increase affinity for the target site.
  • Deprotection: Necessary to activate certain functional groups that facilitate binding to KRAS.

These reactions are monitored using chromatographic techniques to ensure purity and yield.

Mechanism of Action

The mechanism by which KRAS G12D inhibitor 1 exerts its effects involves several key processes.

Process and Data

  • Binding Affinity: The inhibitor binds selectively to the mutant form of KRAS, significantly reducing its activity by stabilizing it in an inactive conformation.
  • Signal Transduction Inhibition: By inhibiting the active form of KRAS, downstream signaling pathways that promote cell proliferation and survival are disrupted .
  • Cellular Effects: In vitro studies have shown that these inhibitors can induce apoptosis in cancer cells harboring the KRAS G12D mutation while exhibiting low toxicity towards normal cells .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of KRAS G12D inhibitor 1 is essential for its application in medicinal chemistry.

Physical and Chemical Properties

  • Solubility: These compounds generally exhibit variable solubility profiles depending on their functional groups.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy; many inhibitors are designed to resist metabolic degradation.
  • Molecular Weight: Typically ranges around 300-500 Da, facilitating cell membrane permeability.

Data from various studies indicate that these properties significantly influence their biological activity and pharmacokinetics .

Applications

KRAS G12D inhibitor 1 has significant potential applications in scientific research and therapeutic development.

Scientific Uses

  • Cancer Therapy: Primarily aimed at treating cancers driven by KRAS mutations, particularly pancreatic cancer.
  • Research Tool: Used in cellular assays to study the role of mutated KRAS in oncogenesis and to evaluate new therapeutic strategies.
  • Drug Development: Serves as a lead compound for further optimization and development into clinically viable drugs targeting mutant KRAS proteins .
Introduction to KRAS G12D Mutational Landscape in Oncology

KRAS Isoform-Specific Oncogenic Signaling in Solid Tumors

The Kirsten rat sarcoma viral oncogene homolog (KRAS) gene encodes two protein isoforms, KRAS4A and KRAS4B, generated through alternative splicing of exon 4. These isoforms share identical GTPase domains but diverge in their C-terminal hypervariable regions, leading to distinct membrane localization patterns and effector interactions. KRAS4B predominates in pancreatic ductal adenocarcinoma and colorectal cancer, accounting for 85–90% of total KRAS expression. This isoform’s trafficking relies on farnesylation and a poly-lysine sequence for plasma membrane association, while KRAS4A undergoes additional palmitoylation [6] [9].

Activating mutations in KRAS (most commonly at codon 12) lock the protein in a GTP-bound "ON" state, constitutively activating downstream effectors like the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. The glycine-to-aspartate substitution at position 12 (G12D) introduces a negative charge that sterically hinders GTPase-activating protein (GAP) binding. This impairment reduces intrinsic GTP hydrolysis by 90%, prolonging KRAS activation and amplifying tumorigenic signaling [6] [9] [10].

Table 1: Biochemical Features of Common KRAS Mutation Subtypes

Mutation SubtypeBiochemical ConsequencePrimary Tumor Types
G12DSteric hindrance of GAP bindingPDAC, CRC, NSCLC
G12VReduced GTP hydrolysisPDAC, CRC
G12CAltered nucleotide affinityNSCLC, CRC
G12RImpaired switch-II flexibilityPDAC

Prevalence of G12D Mutations in Pancreatic Ductal Adenocarcinoma and Colorectal Cancer

KRAS G12D represents the most prevalent mutation variant in pancreatic ductal adenocarcinoma, detected in 34–40% of cases. Retrospective genomic analyses of 803 pancreatic ductal adenocarcinoma patients revealed KRAS G12D enrichment in metastatic tumors (34% vs. 24% in localized disease; OR: 1.7, 95% CI 1.2–2.4, p = 0.001). This subtype correlates with aggressive biology: patients with KRAS G12D-mutated tumors exhibited a median overall survival of 22 months versus 38 months for KRAS wild-type tumors (HR: 1.7, 95% CI 1.3–2.3, p < 0.001) [2] [9].

In colorectal cancer, KRAS mutations occur in approximately 45% of cases. The G12D variant accounts for 30.1% of these mutations, second only to G12V (24.2%). Notably, KRAS G12D colorectal cancers demonstrate distinct clinical behaviors, including accelerated metastatic progression and reduced sensitivity to epidermal growth factor receptor inhibitors. Molecular profiling indicates these tumors harbor co-mutations in the APC/β-catenin pathway in >70% of cases, creating a permissive microenvironment for treatment resistance [4] [7] [9].

Table 2: KRAS G12D Prevalence and Clinical Impact in Solid Tumors

Tumor TypePrevalence of G12D Among KRAS MutationsMedian Overall Survival (Months)Key Co-Mutations
Pancreatic Ductal Adenocarcinoma39%22.0TP53 (69%), CDKN2A (20%)
Colorectal Cancer30.1%24.8*APC (70%), PIK3CA (18%)
Non-Small Cell Lung Cancer6–8%Not reportedSTK11 (25%), KEAP1 (15%)

*Data from Qian et al. (n=356 CRC patients) [2] [9]

Historical Challenges in Targeting Non-Cysteine KRAS Mutants

The development of direct KRAS G12D inhibitors faced three fundamental obstacles:

  • Absence of Druggable Cysteine Residue: Unlike KRAS G12C, the G12D variant lacks a reactive cysteine near the switch-II pocket. This precluded application of cysteine-targeting covalent inhibitor strategies that succeeded with compounds like Sotorasib [4] [10].

  • Pocket Topology and Affinity Barriers: The G12D mutation creates a shallow, polar pocket with high affinity for guanine nucleotides (Kd for GTP: ~100 nM). Early small molecules could not achieve sufficient binding affinity or selectivity over wild-type KRAS due to structural similarities between mutant and wild-type proteins [6] [10].

  • Signaling Plasticity and Compensatory Pathways: KRAS G12D tumors exhibit rapid adaptive resistance through upstream receptor tyrosine kinase reactivation (e.g., epidermal growth factor receptor) and collateral pathway activation (e.g., PI3K-AKT). In pancreatic ductal adenocarcinoma, this is exacerbated by stromal interactions that limit drug penetration [6] [9] [10].

These challenges necessitated novel approaches, including:

  • Non-covalent inhibitors (e.g., HRS-4642, MRTX1133) exploiting unique electrostatic features of the G12D switch-II region
  • Proteolysis-targeting chimeras (e.g., ASP3082) directing ubiquitin ligases to degrade mutant KRAS
  • Cyclophilin A-mediated inhibitors (e.g., RMC-9805) stabilizing inactive KRAS conformations [10]

The clinical validation of these strategies remains ongoing, with early-phase trials demonstrating partial responses in non-small cell lung cancer patients treated with HRS-4642 [10].

Properties

Product Name

KRAS G12D inhibitor 1

IUPAC Name

4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynylnaphthalen-2-ol

Molecular Formula

C33H32F2N6O2

Molecular Weight

582.6 g/mol

InChI

InChI=1S/C33H32F2N6O2/c1-2-19-5-3-6-20-11-24(42)12-25(27(19)20)29-28(35)30-26(14-36-29)31(40-16-22-7-8-23(17-40)37-22)39-32(38-30)43-18-33-9-4-10-41(33)15-21(34)13-33/h1,3,5-6,11-12,14,21-23,37,42H,4,7-10,13,15-18H2/t21-,22?,23?,33+/m1/s1

InChI Key

HQVNRYKTWPMSGZ-ADTQRWQWSA-N

SMILES

C#CC1=CC=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(C8)F)O

Canonical SMILES

C#CC1=CC=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(C8)F)O

Isomeric SMILES

C#CC1=CC=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OC[C@@]78CCCN7C[C@@H](C8)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.